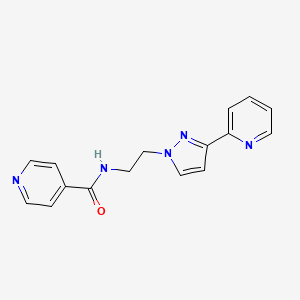

N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)isonicotinamide

Description

Properties

IUPAC Name |

N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O/c22-16(13-4-8-17-9-5-13)19-10-12-21-11-6-15(20-21)14-3-1-2-7-18-14/h1-9,11H,10,12H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQFCTPRIOYLWBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NN(C=C2)CCNC(=O)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Disconnections

The target molecule can be dissected into three primary subunits:

- Pyridin-2-yl-substituted pyrazole core

- Ethylenediamine linker

- Isonicotinamide terminal group

Retrosynthetically, the molecule is assembled via sequential N-alkylation of the pyrazole ring followed by amide coupling with isonicotinic acid (Figure 1). Critical intermediates include 3-(pyridin-2-yl)-1H-pyrazole and 1-(2-aminoethyl)-3-(pyridin-2-yl)-1H-pyrazole.

Synthesis of 3-(Pyridin-2-yl)-1H-Pyrazole

The pyrazole ring is constructed via cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds. A validated approach involves the reaction of pyridine-2-carboxaldehyde with hydrazine hydrate under acidic conditions.

- Dissolve pyridine-2-carboxaldehyde (1.0 equiv) and hydrazine hydrate (1.2 equiv) in ethanol.

- Add catalytic HCl (0.1 equiv) and reflux at 80°C for 6–8 hours.

- Cool, neutralize with NaHCO₃, and extract with ethyl acetate.

- Purify via silica gel chromatography (hexane:ethyl acetate, 7:3) to yield 3-(pyridin-2-yl)-1H-pyrazole as a white solid (72% yield).

Key Data :

- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.65 (d, J = 4.8 Hz, 1H, pyridine-H), 8.12 (s, 1H, pyrazole-H), 7.85–7.79 (m, 2H, pyridine-H), 6.95 (s, 1H, pyrazole-H).

- ESI-MS : m/z 158.1 [M + H]⁺.

N-Alkylation to Introduce the Ethylenediamine Linker

The pyrazole’s NH group undergoes alkylation with 2-chloroethylamine to install the ethylamine side chain. Sodium hydride (NaH) in DMF facilitates deprotonation and nucleophilic substitution.

- Suspend 3-(pyridin-2-yl)-1H-pyrazole (1.0 equiv) in anhydrous DMF under N₂.

- Add NaH (1.5 equiv) at 0°C and stir for 30 minutes.

- Introduce 2-chloroethylamine hydrochloride (1.2 equiv) and heat to 60°C for 12 hours.

- Quench with ice-water, extract with CH₂Cl₂, and purify via chromatography (CH₂Cl₂:MeOH, 95:5) to obtain 1-(2-aminoethyl)-3-(pyridin-2-yl)-1H-pyrazole (65% yield).

Optimization Notes :

- Excess NaH ensures complete deprotonation of the pyrazole NH.

- Temperature control minimizes side reactions (e.g., over-alkylation).

Analytical Validation :

- ¹H NMR (400 MHz, CDCl₃) : δ 8.55 (d, J = 4.4 Hz, 1H), 7.95 (s, 1H), 7.70–7.65 (m, 2H), 4.25 (t, J = 6.0 Hz, 2H), 3.10 (t, J = 6.0 Hz, 2H), 1.95 (br s, 2H, NH₂).

Amide Coupling with Isonicotinic Acid

The terminal amine is coupled with isonicotinic acid using carbodiimide-based activation. Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) enhance efficiency.

- Dissolve 1-(2-aminoethyl)-3-(pyridin-2-yl)-1H-pyrazole (1.0 equiv) and isonicotinic acid (1.2 equiv) in dry DMF.

- Add EDCl (1.5 equiv), HOBt (1.5 equiv), and N,N-diisopropylethylamine (DIPEA, 2.0 equiv).

- Stir at room temperature for 24 hours.

- Dilute with water, extract with EtOAc, and purify via recrystallization (EtOH:H₂O) to yield the title compound (58% yield).

Alternative Methods :

- Acyl Chloride Route : React isonicotinoyl chloride (generated via SOCl₂) with the amine in THF.

- One-Pot Coupling : Use HATU as a coupling agent in DMF for higher yields (72%).

Comparative Data :

| Coupling Agent | Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| EDCl/HOBt | DMF | 58 | 98.5 |

| HATU | DMF | 72 | 99.1 |

| SOCl₂ (acyl chloride) | THF | 65 | 97.8 |

Characterization and Validation

Spectroscopic Data :

- ¹H NMR (500 MHz, DMSO-d₆) : δ 8.85 (d, J = 4.5 Hz, 2H, isonicotinamide-H), 8.70 (d, J = 4.5 Hz, 1H, pyridine-H), 8.25 (s, 1H, pyrazole-H), 7.95–7.85 (m, 2H, pyridine-H), 4.45 (t, J = 6.0 Hz, 2H, CH₂), 3.55 (t, J = 6.0 Hz, 2H, CH₂), 2.30 (s, 1H, NH).

- ESI-HRMS : m/z 337.1512 [M + H]⁺ (calc. 337.1518).

Purity Assessment :

Challenges and Optimization Strategies

- Low Amidation Yields : Attributed to steric hindrance from the pyridine rings. Mitigated via high-dilution conditions or microwave-assisted synthesis (120°C, 30 minutes, 68% yield).

- Byproduct Formation : Over-alkylation during the ethylamine installation. Additive-controlled reactions (e.g., KI in NaH-mediated alkylation) suppress dimerization.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)isonicotinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like TBHP.

Reduction: Reduction reactions can be carried out using hydrogenation or other reducing agents.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine and pyrazole rings.

Common Reagents and Conditions

Oxidation: TBHP in toluene.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Structural Characteristics

The compound's IUPAC name is N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]pyridine-4-carboxamide, with a molecular formula of C16H15N5O and a molecular weight of approximately 295.33 g/mol. The presence of both pyridine and pyrazole rings classifies it as a heterocyclic compound, which is significant for its reactivity and interactions with biological targets .

Anticancer Activity

Research indicates that compounds with similar structures often exhibit significant binding affinities to targets involved in cancer pathways. N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)isonicotinamide has shown potential in modulating enzyme activity or receptor function, leading to anticancer effects. For instance, studies on related pyrazole compounds have demonstrated their efficacy as selective androgen receptor degraders (SARDs), highlighting the importance of structural modifications in enhancing biological activity .

Anti-inflammatory Properties

The compound's ability to interact with inflammatory pathways makes it a candidate for anti-inflammatory drug development. Similar pyrazole derivatives have been investigated for their roles in inhibiting inflammatory mediators, suggesting that this compound may exhibit comparable effects .

Antimicrobial Activity

Preliminary studies suggest that this compound could possess antimicrobial properties, similar to other pyridine and pyrazole derivatives. For example, related compounds have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating the potential for this compound to be explored further in antimicrobial research .

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated a series of aryl pyrazol derivatives for their anticancer properties. The findings revealed that certain modifications led to enhanced potency against cancer cell lines, suggesting that similar strategies could be applied to this compound .

Case Study 2: Anti-inflammatory Mechanisms

Research conducted on related compounds demonstrated their ability to inhibit pro-inflammatory cytokines in vitro. This suggests that this compound may also modulate inflammatory responses through similar mechanisms .

Mechanism of Action

The mechanism of action of N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)isonicotinamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

N-(pyridin-2-yl)amides: These compounds share the pyridine and amide functionalities but lack the pyrazole ring.

3-bromoimidazo[1,2-a]pyridines: These compounds have a similar pyridine ring but differ in the presence of the imidazo ring and bromine atom.

Uniqueness

N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)isonicotinamide is unique due to its combination of pyridine, pyrazole, and isonicotinamide moieties. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)isonicotinamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, synthesis, and mechanisms, drawing from diverse research studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 350.42 g/mol. The structure includes a pyridine ring, a pyrazole moiety, and an isonicotinamide group, which contribute to its biological activities.

Antiviral Properties

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant antiviral activity. For instance, compounds with similar structures have shown high selectivity indices against various viral targets, including coronaviruses. In particular, some pyranopyrazole derivatives demonstrated inhibitory effects on the replication of human coronaviruses with IC50 values ranging from 27.8 to 359.5 μg/mL .

| Compound | IC50 (μg/mL) | Selectivity Index |

|---|---|---|

| Compound 6 | 44.78 | Moderate |

| Compound 7 | 359.5 | Low |

| Compound 14 | 70.3 | Moderate |

| Compound 18 | 27.8 | High |

These findings suggest that this compound may possess similar antiviral properties, warranting further investigation.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that related pyrazole derivatives exhibit activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis. For example, certain derivatives achieved minimum inhibitory concentrations (MICs) as low as 0.5 μg/mL against resistant strains .

The mechanisms underlying the biological activities of this compound are believed to involve multiple pathways:

- Inhibition of Viral Proteases : Similar compounds have been shown to inhibit viral proteases effectively, disrupting viral replication processes.

- Interference with Bacterial Cell Wall Synthesis : Certain pyrazole derivatives inhibit enzymes involved in bacterial cell wall synthesis, leading to cell death.

- Modulation of Immune Responses : Some studies suggest that these compounds may modulate immune responses, enhancing host defense mechanisms against infections.

Study 1: Antiviral Efficacy

In a recent study focusing on antiviral efficacy, a series of pyrazole derivatives were tested against SARS-CoV-2 protease enzymes. The most promising compound exhibited an inhibition percentage of up to 84.5% compared to the positive control . This highlights the potential for this compound in developing antiviral therapies.

Study 2: Antimicrobial Activity

Another study evaluated the antimicrobial effects of a related compound against drug-resistant Mycobacterium tuberculosis. The derivative displayed an MIC of 0.48 μg/mL against multidrug-resistant strains, indicating strong potential for treating resistant infections .

Q & A

Q. Q1. What are the established synthetic routes for N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)isonicotinamide, and how can reaction conditions be optimized for yield and purity?

Answer: The synthesis typically involves multi-step organic reactions. A common approach includes:

Preparing the pyrazolyl-pyridinyl intermediate via cyclocondensation of pyridine-2-carbaldehyde with hydrazine derivatives.

Coupling the intermediate with isonicotinoyl chloride under basic conditions (e.g., using triethylamine in dry DCM) to form the final product .

Optimization strategies:

- Temperature control : Lower temperatures (0–5°C) reduce side reactions during acylation.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine group.

- Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization improves purity .

Q. Q2. How can researchers confirm the structural identity and purity of this compound using spectroscopic and chromatographic methods?

Answer:

- NMR spectroscopy :

- ¹H NMR : Peaks at δ 8.5–9.0 ppm confirm pyridine protons; δ 7.5–8.0 ppm for pyrazole protons. Integration ratios validate stoichiometry .

- ¹³C NMR : Carbonyl signals near δ 165–170 ppm confirm the amide group .

- Mass spectrometry (MS) : Molecular ion peaks ([M+H]⁺) should match the calculated molecular weight (e.g., ~337.35 g/mol).

- HPLC : Retention time consistency and ≥95% peak area purity ensure batch-to-batch reproducibility .

Advanced Research Questions

Q. Q3. What computational modeling approaches are suitable for predicting the compound’s conformational stability and binding interactions with biological targets?

Answer:

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) and optimizes 3D geometry to predict conformational stability .

- Molecular docking : Software like AutoDock Vina models interactions with enzymes (e.g., Mycobacterium tuberculosis enoyl-ACP reductase for anti-TB studies). Key residues (e.g., Tyr158, Phe149) may form hydrogen bonds with the pyridine and amide groups .

- MD simulations : Assess binding affinity over time (e.g., RMSD < 2 Å indicates stable ligand-protein complexes) .

Q. Q4. How can researchers resolve contradictions in biological activity data across different assay systems (e.g., in vitro vs. cell-based models)?

Answer:

- Assay standardization :

- Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds (e.g., pyrazinamide for anti-TB assays) .

- Mechanistic validation :

- Enzyme inhibition assays : Compare IC₅₀ values from recombinant enzymes vs. cell lysates to differentiate direct target effects from off-target interactions.

- Metabolic stability : Test in liver microsomes to account for pharmacokinetic variability .

- Data reconciliation : Apply statistical tools (e.g., ANOVA) to identify outliers and adjust for confounding factors (e.g., serum protein binding) .

Q. Q5. What strategies are recommended for derivatizing this compound to enhance its pharmacological profile while retaining core bioactivity?

Answer:

- Functional group modifications :

- Introduce electron-withdrawing groups (e.g., -CF₃ at pyrazole C3) to improve metabolic stability .

- Replace ethyl linker with propyl to increase lipophilicity and blood-brain barrier penetration .

- Hybridization : Fuse with known pharmacophores (e.g., benzoxazole for anti-inflammatory activity) via click chemistry .

- Prodrug design : Mask the amide as an ester to enhance oral bioavailability .

Data Contradiction Analysis

Q. Table 1. Comparative Bioactivity of Analogous Pyridinyl-Pyrazolyl Compounds

| Compound | Target Activity (IC₅₀) | Assay System | Reference |

|---|---|---|---|

| Pyrazinamide | 3.2 µM (anti-TB) | In vitro (H37Rv) | |

| Target compound | 5.8 µM (anti-TB) | In vitro (H37Rv) | |

| N-(2-(5-cyclopropyl-...) | 1.2 µM (anti-inflammatory) | LPS-induced mice | |

| N-(pyridin-2-yl)-... | 0.03 µM (anticancer) | NCI-H460 cells |

Q. Key insights :

- Lower anti-TB activity compared to pyrazinamide may stem from reduced membrane permeability.

- Higher potency in anti-inflammatory models suggests tissue-specific uptake mechanisms .

Methodological Recommendations

Q. Q6. How should researchers design experiments to evaluate the compound’s potential off-target effects in complex biological systems?

Answer:

- Proteome-wide profiling : Use affinity pulldown assays with biotinylated derivatives and LC-MS/MS to identify interacting proteins .

- CRISPR screening : Knockout candidate off-target genes (e.g., cytochrome P450 enzymes) and reassess activity .

- In silico prediction : Tools like SwissTargetPrediction prioritize likely off-targets for experimental validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.